N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3-bromobenzamide
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Overview
Description
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3-bromobenzamide is a complex organic compound that features an indole moiety, a hydrazine linkage, and a bromobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3-bromobenzamide typically involves a multi-step process. One common method includes the condensation of indole-3-carboxaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The bromine atom on the benzamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3-bromobenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Industry: Used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3-bromobenzamide involves its interaction with various molecular targets. The indole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer activity . The hydrazone linkage can form reactive intermediates that interact with proteins, leading to antimicrobial effects . Additionally, the bromobenzamide group can enhance the compound’s binding affinity to specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: Similar in structure but contains a carbazole moiety instead of a bromobenzamide group.
N-(2-Hydroxy-2-(1H-Indol-3-yl)ethyl)acetamide: Contains a hydroxyethyl group instead of a hydrazone linkage.
N-((1-Methyl-1H-Indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Contains additional pyrazole or triazole rings.
Uniqueness
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3-bromobenzamide is unique due to its combination of an indole moiety, a hydrazone linkage, and a bromobenzamide group. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
881403-21-0 |
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Molecular Formula |
C18H15BrN4O2 |
Molecular Weight |
399.2 g/mol |
IUPAC Name |
3-bromo-N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C18H15BrN4O2/c19-14-5-3-4-12(8-14)18(25)21-11-17(24)23-22-10-13-9-20-16-7-2-1-6-15(13)16/h1-10,20H,11H2,(H,21,25)(H,23,24)/b22-10+ |
InChI Key |
MUVZXXZYWDKVHW-LSHDLFTRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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